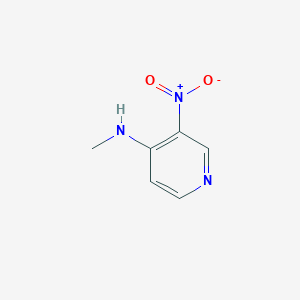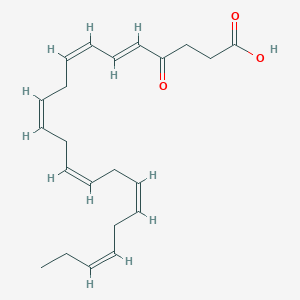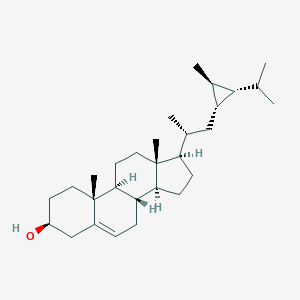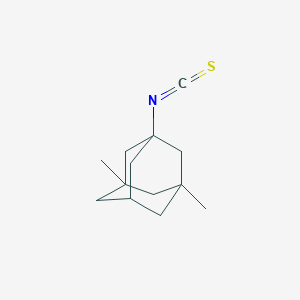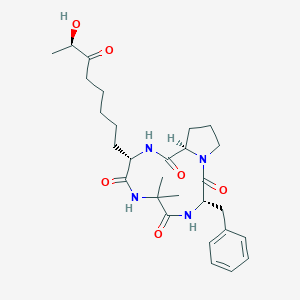
CHEMBL474318
Vue d'ensemble
Description
Dihydrochlamydocin is a cyclic tetrapeptide derivative of the histone deacetylase (HDAC) inhibitor chlamydocin . It inhibits histone H4 peptide deacetylation in HeLa cells . Dihydrochlamydocin shows strong cytostatic activity towards mastocytoma cells .
Synthesis Analysis
The stereoselective synthesis of Dihydrochlamydocin involves obtaining the chiral center at position 9 from natural tartaric acid . The conformation of the peptide ring and the stereo configuration in the vicinity of the epoxide ring have been established by a single‐crystal X‐ray study .Molecular Structure Analysis
Dihydrochlamydocin has a molecular formula of C28H40N4O6 and a formula weight of 528.6 . Its structure includes a β-lactam structure, which is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Physical and Chemical Properties Analysis
Dihydrochlamydocin has a density of 1.2±0.1 g/cm3, a boiling point of 855.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO and ethanol .Applications De Recherche Scientifique
Dihydrochlamydocine : Analyse complète des applications de la recherche scientifique
Inhibition de la désacétylase des histones : La dihydrochlamydocine est reconnue pour son potentiel en tant qu'inhibiteur de la désacétylase des histones (HDAC). Les HDAC jouent un rôle crucial dans la régulation de l'expression des gènes en éliminant les groupes acétyle des protéines histones, conduisant à une structure de chromatine condensée et à une activité transcriptionnelle réduite. En inhibant les HDAC, la dihydrochlamydocine peut potentiellement influencer l'expression des gènes, ce qui constitue un domaine d'intérêt majeur dans la recherche sur le cancer, les maladies neurodégénératives et les troubles du développement .
Activité antiparasitaire : Le composé a montré des effets antiparasitaires puissants, ce qui pourrait être bénéfique dans le développement de traitements contre les infections parasitaires. La recherche sur les mécanismes par lesquels la dihydrochlamydocine exerce son action antiparasitaire pourrait conduire à de nouvelles stratégies thérapeutiques contre les parasites résistants aux traitements actuels .
Effets phytotoxiques : La dihydrochlamydocine présente une activité phytotoxique, ce qui signifie qu'elle peut inhiber la croissance des plantes. Cette propriété est particulièrement intéressante pour le développement d'herbicides ou de régulateurs de croissance des plantes. Comprendre les mécanismes phytotoxiques de la dihydrochlamydocine pourrait contribuer à créer des produits chimiques agricoles plus ciblés et respectueux de l'environnement .
Recherche sur le cancer : Compte tenu de son rôle d'inhibiteur des HDAC, la dihydrochlamydocine est étudiée pour ses applications potentielles en thérapie anticancéreuse. Les inhibiteurs des HDAC peuvent induire l'arrêt du cycle cellulaire, l'apoptose et la différenciation des cellules cancéreuses, ce qui en fait des agents prometteurs en oncologie .
Maladies neurodégénératives : La capacité de la dihydrochlamydocine à affecter l'expression des gènes par l'inhibition des HDAC ouvre également des possibilités de traitement des maladies neurodégénératives. Des altérations de l'acétylation des histones sont associées à plusieurs affections neurodégénératives, et la modulation de ces processus pourrait offrir de nouvelles voies thérapeutiques .
Recherche cardiovasculaire : La dihydrochlamydocine s'est avérée inhiber la prolifération des cellules musculaires lisses aortiques de rat. Cela suggère des applications potentielles dans la recherche cardiovasculaire, en particulier dans l'étude de l'athérosclérose ou de la resténose, où la prolifération des cellules musculaires lisses est un facteur clé .
Mécanisme D'action
Target of Action
Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.
Mode of Action
Dihydrochlamydocin acts as an inhibitor of HDACs . By inhibiting HDACs, Dihydrochlamydocin prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.
Biochemical Pathways
The inhibition of HDACs by Dihydrochlamydocin affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, Dihydrochlamydocin can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.
Result of Action
Dihydrochlamydocin shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of Dihydrochlamydocin’s action, however, may vary depending on the specific cellular context and environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dihydrochlamydocin is known to interact with histone deacetylase (HDAC), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting HDAC, Dihydrochlamydocin can potentially influence various biochemical reactions .
Cellular Effects
Dihydrochlamydocin has been observed to inhibit proliferation of A7r5 rat aortic smooth muscle cells . It is also suggested that it may affect the blood-brain barrier (BBB), which could have significant implications for drug absorption and distribution .
Molecular Mechanism
At the molecular level, Dihydrochlamydocin exerts its effects primarily through its inhibitory action on HDAC . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Metabolic Pathways
Dihydrochlamydocin is likely to be a cytochrome P450 substrate, which plays a significant role in drug metabolism . The two main isoforms responsible for drug metabolism are 2D6 and 3A4 .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial as it can significantly impact its activity or function .
Propriétés
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformation of Dihydrochlamydocin?
A1: Dihydrochlamydocin is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.
Q2: How similar are the solution and solid-state structures of Dihydrochlamydocin?
A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of Dihydrochlamydocin, is remarkably similar to the crystal structure of Dihydrochlamydocin. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of Dihydrochlamydocin observed in the solid state is likely maintained in solution, which is crucial for its biological activity.
Q3: Has Dihydrochlamydocin been successfully synthesized in the laboratory?
A3: Yes, stereoselective total synthesis methods have been developed for both Dihydrochlamydocin and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


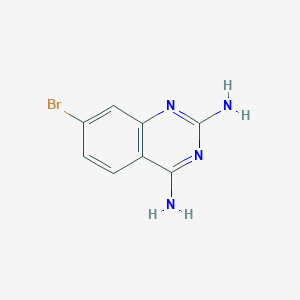
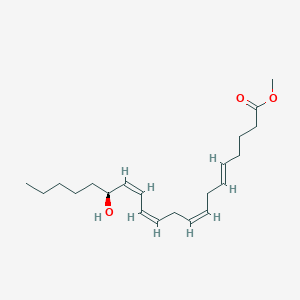
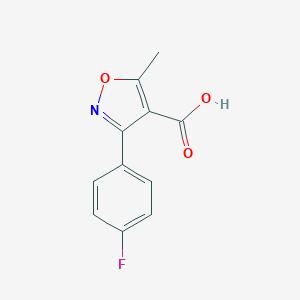
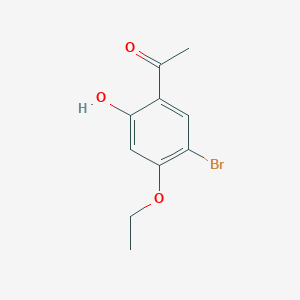
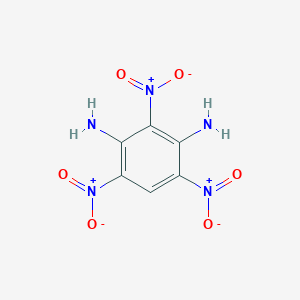

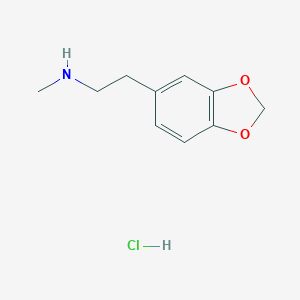
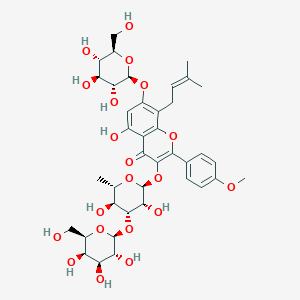
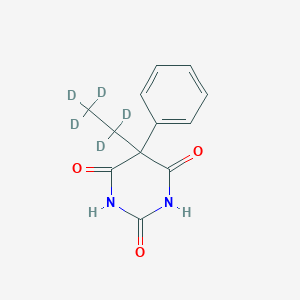
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
